Cyclocarioside J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

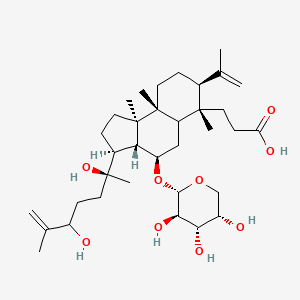

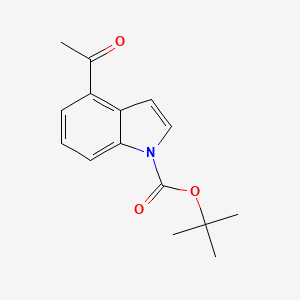

Cyclocarioside J is a dammarane-type triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a rare plant species native to China. This compound has garnered significant interest due to its potential medicinal properties, particularly in the treatment of metabolic disorders such as diabetes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclocarioside J is typically isolated from the leaves of Cyclocarya paliurus using various chromatographic techniques. The structure of this compound has been elucidated using advanced spectroscopic methods, including ESI-MS, HR-ESI-MS, (1)H NMR, (13)C NMR, and 2D NMR techniques such as (1)H-(1)H COSY, HMBC, HMQC, and NOESY .

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the extraction process from Cyclocarya paliurus leaves involves solvent extraction followed by purification using chromatographic methods. The optimization of these processes for large-scale production remains an area of ongoing research .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclocarioside J undergoes various chemical reactions, including glycosylation and hydrolysis. The compound’s structure allows it to participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: The isolation and structural elucidation of this compound involve reagents such as methanol, chloroform, and water for extraction, and various chromatographic solvents for purification. The conditions for these reactions are typically mild, involving room temperature and atmospheric pressure .

Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, isolated in its pure form. Further chemical modifications can yield derivatives with potentially enhanced biological activities .

Applications De Recherche Scientifique

Cyclocarioside J has been the subject of extensive scientific research due to its potential therapeutic benefits. Some of its notable applications include:

Mécanisme D'action

Cyclocarioside J exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the enzyme 11β-HSD1, which plays a crucial role in regulating intracellular cortisol levels. This inhibition is a key mechanism by which this compound exerts its hypoglycemic and hypolipidemic effects . Additionally, the compound’s interaction with various signaling pathways, including the PI3K/AKT and MAPK pathways, contributes to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Cyclocarioside J is part of a family of dammarane-type triterpenoid saponins found in Cyclocarya paliurus. Similar compounds include Cyclocarioside I, Cyclocarioside II, Cyclocarioside III, Cyclocarioside Q, and Cyclocaric acid B . These compounds share a common triterpenoid backbone but differ in their glycosylation patterns and side chains. This compound is unique due to its specific glycosylation at the 3β, 12β, and 25 positions, which contributes to its distinct biological activities .

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject of ongoing research, with promising applications in medicine, chemistry, and beyond.

Propriétés

Formule moléculaire |

C35H58O9 |

|---|---|

Poids moléculaire |

622.8 g/mol |

Nom IUPAC |

3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1 |

Clé InChI |

SYJANXXYMFAOTM-JIVVJXNPSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |

SMILES canonique |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)

![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)

pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)